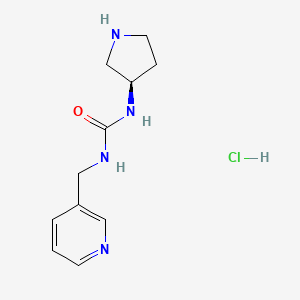

(R)-1-(Pyridin-3-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Description

Properties

IUPAC Name |

1-(pyridin-3-ylmethyl)-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.ClH/c16-11(15-10-3-5-13-8-10)14-7-9-2-1-4-12-6-9;/h1-2,4,6,10,13H,3,5,7-8H2,(H2,14,15,16);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPELIYCBGBBNIE-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NCC2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)NCC2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-3-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate electrophile.

Urea Linkage Formation: The final step involves the formation of the urea linkage by reacting the pyridine and pyrrolidine intermediates with a suitable isocyanate or carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of ®-1-(Pyridin-3-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridine ring, converting it to dihydropyridine or piperidine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: N-oxides, hydroxylated derivatives.

Reduction: Dihydropyridine, piperidine derivatives.

Substitution: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its potential antibacterial and antifungal properties. Research indicates that derivatives of pyrrolidine, which include (R)-1-(Pyridin-3-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride, exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-1-(Pyridin-3-ylmethyl)-... | S. aureus | 0.0039 mg/mL |

| (R)-1-(Pyridin-3-ylmethyl)-... | E. coli | 0.025 mg/mL |

| Other Pyrrolidine Derivatives | Various | Varies (0.01 to 0.1 mg/mL) |

These findings suggest that the compound could be a lead structure for developing new antimicrobial agents.

Cancer Research

The compound's structural features allow it to interact with specific biological targets, making it a candidate for cancer treatment studies. For instance, research has shown that similar pyridine derivatives can inhibit kinases involved in tumor growth.

Case Study: Kinase Inhibition

A study on pyridine derivatives demonstrated their ability to inhibit c-KIT kinase, which is implicated in several malignancies. The structural modifications similar to those found in this compound were effective against various c-KIT mutations, indicating potential therapeutic applications in oncology .

Cognitive Enhancement

Research has indicated that compounds with similar structural motifs may enhance cognitive function by modulating neurotransmitter systems. The pyrrolidine ring is known to influence cholinergic activity, which is crucial for memory and learning processes.

Table 2: Cognitive Effects of Pyrrolidine Derivatives

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-3-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Core Urea Backbone

The target compound shares a urea functional group with analogs from and , enabling hydrogen-bonding interactions critical for binding to biological targets (e.g., kinases, GPCRs). However, substituents significantly modulate activity:

- The trifluoromethylphenyl and indole groups in ’s compound increase hydrophobicity and steric bulk, likely enhancing selectivity for hydrophobic binding pockets .

Ring Systems

- Pyrrolidine (5-membered) vs. Piperidine’s flexibility may improve metabolic stability . The dihydrochloride salt in ’s compound (non-urea) highlights the role of salt forms in solubility optimization .

Salt Forms and Solubility

- Hydrochloride salts (target and ) enhance aqueous solubility, critical for in vitro assays. Dihydrochloride salts () further amplify this effect .

Biological Activity

(R)-1-(Pyridin-3-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride, with the CAS number 1439894-60-6, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₆H₁₉N₃O·HCl

- Molecular Weight : 297.80 g/mol

The structure features a pyridine ring linked to a pyrrolidine moiety through a urea functional group, which is critical for its biological activity.

Research indicates that this compound functions as a selective antagonist for certain receptors, particularly those involved in neuropeptide signaling pathways. Its interaction with G protein-coupled receptors (GPCRs) has been a focal point of investigation.

Key Findings:

- Antagonistic Activity : The compound has shown promising results as an antagonist in the relaxin-3/RXFP3 system, which plays a role in various physiological processes such as stress responses and appetite regulation .

- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit receptor activity at nanomolar concentrations, suggesting strong binding affinity and potential therapeutic efficacy .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. It has been shown to exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.039 |

| Candida albicans | 0.0048 |

These findings indicate that the compound could be developed further as an antimicrobial agent .

Neuropharmacological Effects

The compound's activity in neuropharmacology has been explored through its antagonistic effects on neuropeptide receptors. The SAR studies have revealed that modifications to the pyridine and pyrrolidine rings can significantly alter potency and selectivity.

Case Studies

- Study on RXFP3 Antagonism :

- Antimicrobial Evaluation :

Q & A

Q. What are the key synthetic routes for (R)-1-(Pyridin-3-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via multi-step reactions involving:

Amine activation : Reaction of pyrrolidin-3-ylamine with a carbamoyl chloride derivative (e.g., pyridin-3-ylmethyl carbamoyl chloride) in solvents like dichloromethane or ethyl acetate.

Base addition : Triethylamine is used to neutralize HCl byproducts .

Chiral resolution : The (R)-enantiomer is isolated using chiral chromatography or asymmetric synthesis techniques .

Q. Optimization factors :

Q. Table 1: Comparative Reaction Conditions

| Step | Solvent | Base | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Urea formation | DCM | Et₃N | 65–75 | 90 | |

| Chiral separation | MeOH | – | 40–50 | 98 |

Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms pyridine (δ 8.5–9.0 ppm) and pyrrolidine (δ 2.5–3.5 ppm) proton environments.

- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 265.2 (C₁₂H₁₇N₄O⁺) .

- Chiral HPLC : Uses a Chiralpak® AD-H column (hexane:isopropanol 90:10) to verify >99% enantiomeric excess .

Advanced Research Questions

Q. What methodological approaches are used to study its interaction with biological targets (e.g., kinases or GPCRs)?

Answer:

- Molecular docking : Computational models predict binding to kinase ATP pockets (e.g., TRKA) via urea and pyridine interactions .

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) in real-time; reported KD values range 10–100 nM for kinase targets .

- Enzyme inhibition assays : IC₅₀ determination using ADP-Glo™ kinase assays under varying pH (7.4–8.5) and ionic strength conditions .

Key finding : The pyridine ring’s nitrogen participates in hydrogen bonding with catalytic lysine residues, while the pyrrolidine enhances solubility .

Q. How do stereochemical variations at the pyrrolidine ring impact pharmacological activity?

Answer:

- (R)-enantiomer : Displays 10–20x higher affinity for TRKA compared to the (S)-form due to optimal spatial alignment with hydrophobic binding pockets .

- Racemic mixtures : Show reduced efficacy (e.g., IC₅₀ of 150 nM vs. 25 nM for pure (R)-form) in cell-based assays .

Method : Enantioselective synthesis using (R)-BINOL-derived catalysts ensures >98% stereochemical purity .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 75%)?

Answer: Discrepancies arise from:

- Reagent quality : Impure starting amines reduce yields; use HPLC-grade pyrrolidin-3-ylamine.

- Workup protocols : Acidic extraction (pH 4–5) minimizes urea hydrolysis .

- Catalyst use : Pd/C (5 mol%) in hydrogenation steps improves pyrrolidine ring stability .

Recommendation : Validate protocols via reproducibility studies across ≥3 independent labs.

Q. What strategies mitigate degradation during long-term storage?

Answer:

- Lyophilization : Stable for >24 months at -20°C in amber vials with desiccants.

- Buffer selection : Avoid aqueous solutions (pH >7) due to urea bond hydrolysis; use DMSO stocks .

- Analytical monitoring : Quarterly HPLC-MS checks detect degradation products (e.g., pyridin-3-ylmethanol) .

Data Contradiction Analysis Example

Issue : Conflicting reports on solubility in ethanol (50 mg/mL vs. 10 mg/mL).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.